Glycerol-1,3-13C2

Catalog No.
S1481984
CAS No.
102088-01-7
M.F
C3H8O3
M. Wt
94.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycerol-1,3-13C2

CAS Number

102088-01-7

Product Name

Glycerol-1,3-13C2

IUPAC Name

(1,3-13C2)propane-1,2,3-triol

Molecular Formula

C3H8O3

Molecular Weight

94.08 g/mol

InChI

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+1,2+1

InChI Key

PEDCQBHIVMGVHV-ZDOIIHCHSA-N

SMILES

C(C(CO)O)O

Canonical SMILES

C(C(CO)O)O

Isomeric SMILES

[13CH2](C([13CH2]O)O)O

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Glycerol-1,3-¹³C₂ is a highly enriched source of ¹³C nuclei, making it ideal for conducting Nuclear Magnetic Resonance (NMR) spectroscopy. []
  • NMR spectroscopy is a technique that utilizes the magnetic properties of atomic nuclei to study the structure and dynamics of molecules. []
  • By incorporating Glycerol-1,3-¹³C₂ into biological samples, researchers can specifically target and analyze the ¹³C signals from the glycerol backbone in complex biological systems. [] This allows for detailed investigations of metabolic pathways, protein-glycerol interactions, and membrane fluidity.

Metabolic Studies:

  • Glycerol-1,3-¹³C₂ can be used as a tracer molecule in metabolic studies to track the fate of glycerol in living organisms.
  • When administered to cells or organisms, the ¹³C label in Glycerol-1,3-¹³C₂ allows researchers to monitor its incorporation into various metabolites using techniques like mass spectrometry. [] This enables scientists to understand the pathways of glycerol metabolism, including its conversion into energy sources or other biomolecules.

Magnetic Resonance Imaging (MRI)/Magnetic Resonance Spectroscopy (MRS):

  • Glycerol-1,3-¹³C₂ has potential applications in Magnetic Resonance Imaging (MRI) and Magnetic Resonance Spectroscopy (MRS).
  • The enriched ¹³C nuclei can be detected and used to generate specific signals in these techniques.
  • While still under development, this approach holds promise for improved sensitivity and specificity in analyzing specific tissues or metabolites in vivo (within a living organism).

Glycerol-1,3-13C2 is a stable isotope-labeled form of glycerol, where the carbon atoms at positions one and three are replaced with the carbon-13 isotope. This compound has the molecular formula C3H8O3, with a molar mass of approximately 94.08 g/mol. Glycerol is a trihydroxy sugar alcohol that plays a crucial role in various biological processes, including metabolism and energy production. The introduction of carbon-13 isotopes allows for enhanced tracking and analysis in metabolic studies through techniques such as nuclear magnetic resonance spectroscopy.

  • Gluconeogenesis: In the liver, glycerol can be converted into glucose through gluconeogenesis, with the labeled carbon atoms providing insights into metabolic pathways and fluxes .
  • Electro-oxidation: Glycerol undergoes electro-oxidation reactions on platinum electrodes, which can be monitored using Fourier-transform infrared spectroscopy. The isotopic labeling aids in understanding the reaction mechanisms and kinetics involved .
  • Transaldolase Activity: Glycerol can influence transaldolase exchange activity in metabolic pathways, affecting glucose production rates .

Glycerol-1,3-13C2 exhibits various biological activities primarily related to its role in metabolism:

  • Energy Source: It serves as an energy substrate during gluconeogenesis and can be metabolized to produce glucose, especially during fasting or low carbohydrate intake.
  • Metabolic Tracing: The carbon-13 labeling allows researchers to trace glycerol's conversion into other metabolites, providing valuable data on metabolic pathways and their regulation under different physiological conditions .
  • Redox Reactions: Glycerol is involved in redox reactions within cells, influencing cellular energy balance and metabolic health .

The synthesis of glycerol-1,3-13C2 typically involves:

  • Carbon Isotope Exchange: Glycerol can be synthesized from commercially available glycerol through isotopic exchange processes.
  • Chemical Synthesis: Specific synthetic routes may involve the use of labeled precursors or chemical transformations that introduce carbon-13 at designated positions.
  • Biological Synthesis: Microbial fermentation processes can also yield labeled glycerol by feeding microorganisms with carbon-13 enriched substrates.

Glycerol-1,3-13C2 has several applications across various fields:

  • Metabolic Research: It is widely used in studies related to metabolism, particularly for tracing metabolic pathways involving carbohydrates and lipids.
  • Medical Imaging: The compound is utilized in magnetic resonance spectroscopy for non-invasive imaging techniques to monitor metabolic changes in tissues.
  • Pharmaceutical Development: It aids in drug development by providing insights into metabolic pathways that drugs may target or affect.

Several compounds are structurally or functionally similar to glycerol-1,3-13C2. Here is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
GlycerolC3H8O3Non-labeled form; widely used as a sweetener and moisturizer.
DihydroxyacetoneC3H6O3A ketone sugar used in self-tanning products; differs in functional group positioning.
Ethylene GlycolC2H6O2A diol used primarily in antifreeze; lacks the hydroxyl group at position three.
GlyceraldehydeC3H6OAn aldehyde form of glycerol; involved in glycolysis but less stable than glycerol.

Glycerol-1,3-13C2's unique isotopic labeling allows for detailed metabolic tracing that these other compounds cannot provide, making it an invaluable tool in biochemical research.

XLogP3

-1.8

Wikipedia

Glycerol-1,3-13C2

Dates

Modify: 2023-09-13

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